3,4-dihydro-Pyrrolo[3,4-b]indol-1(2H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-pyrrolo[3,4-b]indol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10-9-6-3-1-2-4-7(6)12-8(9)5-11-10/h1-4,12H,5H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTBRRQIEAMMRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3N2)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3,4 Dihydro Pyrrolo 3,4 B Indol 1 2h One and Its Derivatives
Established Reaction Pathways to the Pyrrolo[3,4-b]indolone Core
Traditional methods for constructing the pyrrolo[3,4-b]indolone skeleton have relied on foundational reactions in organic chemistry that build the indole (B1671886) ring system onto a pre-existing pyrrolidine-dione precursor or form the pyrrolidone ring on a functionalized indole.
Fischer Indole Synthesis Strategies
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone reaction for creating the indole nucleus from the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgmdpi.com This venerable method has been adapted for the synthesis of the pyrrolo[3,4-b]indol-1(2H)-one core.
The strategy involves the condensation of a suitable phenylhydrazine with a 2,4-pyrrolidinedione derivative. arkat-usa.org The reaction proceeds under acidic conditions, utilizing catalysts such as hydrochloric acid, sulfuric acid, or Lewis acids like zinc chloride. wikipedia.orgyoutube.com The mechanism involves the initial formation of a phenylhydrazone, which then isomerizes to an enamine. A key thermofisher.comthermofisher.com-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) ultimately yields the aromatic indole ring fused to the pyrrolidone system. youtube.com This approach has been historically significant in accessing the title compound and its derivatives, providing a reliable, albeit sometimes harsh, route to the tricyclic structure. arkat-usa.orgarkat-usa.org
Table 1: Overview of Fischer Indole Synthesis for Pyrrolo[3,4-b]indol-1(2H)-ones
| Reactant 1 | Reactant 2 | Catalyst Type | Key Transformation | Reference |
|---|
Indole Carboxamide-Based Approaches
An alternative established pathway begins with a pre-formed indole ring and constructs the fused pyrrolidone ring. This method centers on the use of indole carboxamides as key intermediates. arkat-usa.org A notable synthesis starts from indole itself, which is first converted to 3-trifluoroacetylindole. This intermediate readily reacts with lithiated amines to form N-substituted indole-3-carboxamides.
The crucial cyclization step is achieved through a sequence of bromination at the C-2 position of the indole, followed by a radical-induced cyclization. This two-step process transforms the linear indole carboxamide into the desired tricyclic 3,4-dihydro-pyrrolo[3,4-b]indol-1(2H)-one structure. arkat-usa.org This atom-economical approach avoids the need to pre-synthesize the substituted pyrrolidinedione required for the Fischer synthesis, offering a more convergent route starting from simple indole and amines. arkat-usa.org
Modern and Catalyst-Mediated Synthetic Routes
Recent advancements have introduced more sophisticated and efficient methods for synthesizing the pyrrolo[3,4-b]indolone core, often employing catalytic systems to achieve higher yields and milder reaction conditions.
Radical Cyclization Methodologies
Radical cyclizations have emerged as a powerful tool for constructing complex heterocyclic systems. rsc.orgbeilstein-journals.org In the context of this compound synthesis, a specific and effective method involves a 1,5-radical translocation followed by a 5-endo-trig cyclization. arkat-usa.org
This process is initiated from a 2-bromo-N-alkyl-indole-3-carboxamide intermediate. The reaction is induced by tri-n-butyltin hydride ((n-Bu)3SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The tin hydride generates a radical at the C-2 position, which then abstracts a hydrogen atom from the N-alkyl group (a 1,5-hydrogen atom transfer or translocation). This creates a new carbon-centered radical on the side chain, which then attacks the C-2 position of the indole ring in a 5-endo-trig cyclization fashion to forge the new five-membered ring and complete the pyrrolo[3,4-b]indolone skeleton. arkat-usa.org
Table 2: Radical Cyclization for Pyrrolo[3,4-b]indol-1(2H)-one Synthesis
| Precursor | Reagent System | Key Steps | Product | Reference |
|---|
Transition Metal-Catalyzed Annulation and Cyclization Reactions
Transition metal catalysis offers an efficient and atom-economical pathway for the synthesis of complex heterocycles like indoles and their fused derivatives. elsevierpure.comrsc.org While direct transition-metal-catalyzed routes specifically for this compound are still developing, related methodologies demonstrate the potential of this approach. For instance, palladium-catalyzed reactions, such as the Buchwald modification of the Fischer indole synthesis, enable the cross-coupling of aryl bromides and hydrazones to form key intermediates. wikipedia.org
Furthermore, transition metals like platinum and gold are known to catalyze the cyclization of propargylic alcohols and amides to form pyrrolones. documentsdelivered.com The synthesis of the pyrrolo[3,4-b]indolone core can be envisioned through transition-metal-catalyzed C-H activation and annulation strategies, where a suitably functionalized indole or pyrrole (B145914) undergoes intramolecular cyclization, driven by catalysts based on palladium, rhodium, or iridium. elsevierpure.comrsc.org These methods promise milder conditions and greater functional group tolerance compared to traditional approaches.
Multicomponent Reactions (MCRs) and Cascade Processes
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly valued in modern organic synthesis for their efficiency and ability to rapidly generate molecular complexity. When combined with subsequent intramolecular transformations, they lead to powerful cascade or domino sequences for the construction of intricate heterocyclic systems.
Ugi-Zhu Reaction Sequences
The Ugi-Zhu reaction, a three-component reaction between an amine, an aldehyde or ketone, and an isocyanoacetamide, is a powerful tool for the synthesis of 5-aminooxazoles. These intermediates are versatile building blocks that can undergo further transformations to yield a variety of heterocyclic structures. While direct applications of the Ugi-Zhu reaction for the synthesis of this compound are not extensively documented, the strategy has been successfully employed for the synthesis of the closely related pyrrolo[3,4-b]pyridin-5-one core. This suggests a viable synthetic pathway that could be adapted for the indole series.
This methodology typically involves the Ugi-Zhu three-component reaction (UZ-3CR) followed by a cascade sequence, such as an intramolecular aza-Diels-Alder cycloaddition, N-acylation, and subsequent aromatization through decarboxylation and dehydration. nih.govmdpi.commdpi.com For instance, the reaction of an aldehyde, an amine, and an α-isocyanoacetamide generates a 5-aminooxazole intermediate. This intermediate can then react with a suitable dienophile, like maleic anhydride, to initiate a cascade process that constructs the fused bicyclic system. nih.govmdpi.com The use of microwave irradiation and Lewis acid catalysts, such as ytterbium triflate, has been shown to enhance the efficiency of these one-pot procedures. nih.govmdpi.com
The general mechanism for the formation of a pyrrolo[3,4-b]pyridin-5-one via a Ugi-Zhu/cascade sequence is depicted below:
Ugi-Zhu Reaction: An aldehyde and an amine react to form an imine, which is then attacked by the nucleophilic carbon of an isocyanoacetamide. A subsequent intramolecular cyclization and tautomerization yield a 5-aminooxazole.
Cascade Sequence: The 5-aminooxazole acts as a diene in an aza-Diels-Alder reaction with a dienophile. This is followed by an intramolecular N-acylation, decarboxylation, and dehydration to afford the final pyrrolo[3,4-b]pyridin-5-one. nih.govmdpi.com
Adapting this strategy to indole-based starting materials, for example by using indole-3-carboxaldehyde (B46971) derivatives, could provide a novel and efficient route to the this compound scaffold. Post-Ugi modifications, in general, represent a robust strategy for the synthesis of diverse heterocyclic frameworks. nih.gov
Domino and Cascade Reaction Sequences
Domino and cascade reactions, which involve two or more bond-forming transformations that take place under the same reaction conditions without isolating the intermediates, are highly efficient in constructing complex molecules from simple precursors. Several such strategies have been developed for the synthesis of the pyrrolo[3,4-b]indole (B14762832) core and related structures.
A notable example is the direct, one-step synthesis of the pyrrolo[3,4-b]indole ring system from 3-nitroindoles. The reaction of 1-ethoxycarbonyl-3-nitroindole with ethyl isocyanoacetate in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) directly affords ethyl 4-ethoxycarbonyl-2,4-dihydropyrrolo[3,4-b]indole-3-carboxylate. rsc.org This reaction proceeds through a domino sequence initiated by the Michael addition of the isocyanoacetate to the nitroalkene moiety of the indole, followed by an intramolecular cyclization and subsequent transformations to yield the final product. The choice of the N-protecting group on the indole is crucial for the regiochemical outcome of the reaction. rsc.org
Another powerful cascade approach involves a TEA (triethylamine)-mediated arylation/cyclization reaction between indole acetamides and 3-substituted indoles, leading to the formation of indolyl pyrroloindolines under metal- and photocatalyst-free conditions. rsc.org
Palladium-catalyzed domino reactions have also proven effective. For instance, the synthesis of polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones has been achieved through a domino palladium-catalyzed reaction of indol-2-ylmethyl acetates with 1,3-dicarbonyl derivatives. mdpi.comuniroma1.it This reaction is believed to proceed through the in situ generation of an indolyl methide intermediate, which then undergoes a Michael addition/cyclization cascade. While this leads to an isomeric pyrrolo[1,2-a]indole system, modifications of this strategy could potentially be applied to the synthesis of the desired pyrrolo[3,4-b]indole core.
Furthermore, cascade reactions involving intramolecular Heck reactions have been utilized to construct fused indole systems. nih.govnih.gov A sequence involving an initial intermolecular reaction to assemble a suitable precursor, followed by an intramolecular Heck reaction, can efficiently build the polycyclic framework. Diels-Alder reactions also offer a powerful tool for constructing the core structure, where a pyrrole derivative acts as the diene in a cycloaddition with a suitable dienophile to form the fused ring system. nih.gov
The following table summarizes selected domino and cascade reactions for the synthesis of pyrrolo[3,4-b]indole and related scaffolds.
| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product Scaffold | Reference |
|---|---|---|---|---|
| Domino Michael Addition/Cyclization | 1-Ethoxycarbonyl-3-nitroindole, Ethyl isocyanoacetate | DBU | Pyrrolo[3,4-b]indole | rsc.org |
| Cascade Arylation/Cyclization | Indole acetamides, 3-Substituted indoles | TEA | Indolyl pyrroloindoline | rsc.org |
| Domino Pd-catalyzed Reaction | Indol-2-ylmethyl acetates, 1,3-Dicarbonyls | Pd(0) catalyst | Pyrrolo[1,2-a]indol-3-one | mdpi.comuniroma1.it |
| Cascade Knoevenagel/Michael/Cyclization | Isatins, Cyanoacetates, 3-Aminomaleimides | Organocatalyst | Spiro[indoline-3,4-pyrrolo[3,4-b]pyridine] | researchgate.net |
Regioselective and Stereoselective Synthetic Considerations
The control of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like this compound and its derivatives, as the biological activity often depends on the precise three-dimensional arrangement of atoms.
Regioselectivity is a critical consideration in reactions where multiple reaction sites could lead to different constitutional isomers. In the synthesis of the pyrrolo[3,4-b]indole system from 3-nitroindoles, the choice of the N-protecting group on the indole ring dictates the regiochemical outcome. For instance, a 1-ethoxycarbonyl protecting group directs the cyclization to form the pyrrolo[3,4-b]indole skeleton, whereas a 1-phenylsulfonyl group leads to a rearrangement and the formation of the isomeric pyrrolo[2,3-b]indole (B14758588) system. rsc.org This highlights the profound influence of electronic and steric factors of the substituents on the reaction pathway.
Stereoselectivity , the preferential formation of one stereoisomer over another, is often addressed through the use of chiral catalysts or auxiliaries. Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of related heterocyclic structures. For example, the three-component cascade reaction of isatins, cyanoacetates, and 3-aminomaleimides can be rendered enantioselective by using a quinidine-derived squaramide as an organocatalyst, affording spiro[indoline-3,4-pyrrolo[3,4-b]pyridines] with high enantiomeric excess. researchgate.netnih.gov
In domino reactions, the stereochemistry of the newly formed stereocenters can often be controlled with high diastereoselectivity. For instance, in the palladium-catalyzed synthesis of 1,2-disubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones, good to excellent diastereoselectivity is observed. mdpi.com The relative stability of the trans diastereomer is often the driving force for the observed stereochemical outcome.
The development of catalytic asymmetric methods for the direct construction of the this compound core remains a significant challenge. However, the successful application of enantioselective catalysis in the synthesis of closely related pyrroloindoline and spiro-pyrroloindoline systems provides a strong foundation for future research in this area. acs.org For example, a rhodium(II)-catalyzed asymmetric annulation of indoles has been developed for the synthesis of chiral pyrroloindolines. acs.org Adapting such catalytic systems to the specific substrates required for the synthesis of this compound could provide access to enantiomerically pure derivatives.
The following table highlights key considerations for achieving regioselectivity and stereoselectivity in the synthesis of the target scaffold and its analogs.
| Selectivity Type | Methodology | Controlling Factor | Example Outcome | Reference |
|---|---|---|---|---|
| Regioselectivity | Domino reaction of 3-nitroindoles | N-protecting group on indole | Formation of pyrrolo[3,4-b]indole vs. pyrrolo[2,3-b]indole | rsc.org |
| Enantioselectivity | Organocatalytic three-component cascade | Chiral quinidine-derived squaramide catalyst | High enantiomeric excess in spiro-derivatives | researchgate.netnih.gov |
| Diastereoselectivity | Domino Pd-catalyzed reaction | Thermodynamic stability of the product | Preferential formation of the trans diastereomer | mdpi.com |
| Enantioselectivity | Rhodium(II)-catalyzed annulation | Chiral Rh(II) catalyst | High enantioinduction in pyrroloindolines | acs.org |
Reactivity and Mechanistic Investigations of 3,4 Dihydro Pyrrolo 3,4 B Indol 1 2h One
Intramolecular Cyclization Mechanisms
The formation of the 3,4-dihydro-pyrrolo[3,4-b]indol-1(2H)-one scaffold can be achieved through intramolecular cyclization, a powerful strategy for constructing fused ring systems. A notable example involves a radical-mediated approach starting from an appropriately substituted indole (B1671886) carboxamide. arkat-usa.org This method highlights the utility of radical chemistry in forging the key carbon-carbon bond that closes the pyrrolone ring onto the indole core.
A specific synthesis involves the C-2 bromination of an indole-3-carboxamide, followed by a tri-n-butyltin hydride-induced 1,5-radical translocation and a 5-endo-trig cyclization. arkat-usa.org This reaction proceeds through a series of well-defined radical intermediates. The initial step is the abstraction of the bromine atom to generate an indolyl radical. This is followed by a 1,5-hydrogen abstraction from a methyl group on the amide substituent, leading to the formation of an α-amidoyl radical. The final and key step is the 5-endo-trig cyclization of this radical onto the C-2 position of the indole ring, which, after hydrogen atom abstraction, yields the this compound product. arkat-usa.org
While the Fischer indolization of substituted 2,4-pyrrolidinediones is a more traditional route to the pyrrolo[3,4-b]indolone core, the radical cyclization approach offers an alternative that avoids the need for preparing these specific precursors. arkat-usa.org Other synthetic strategies for related hydrogenated pyrrolo[3,4-b]pyrrole systems involve intramolecular processes such as amidation, alkylation, and nucleophilic addition in suitably substituted pyrroles. mdpi.com
| Step | Description | Intermediate |
|---|---|---|
| 1 | Bromine abstraction from the C-2 position of the indole ring. | 2-indolyl radical |
| 2 | 1,5-Hydrogen translocation from the amide side chain. | α-amidoyl radical |
| 3 | 5-endo-trig cyclization onto the C-2 position of the indole. | Cyclized radical intermediate |
| 4 | Hydrogen atom abstraction to yield the final product. | This compound |
Reactions Involving Hetero-Diels-Alder Cycloadditions
The hetero-Diels-Alder (HDA) reaction is a powerful tool for the synthesis of six-membered heterocyclic rings. illinois.edu The pyrrolo[3,4-b]indolone framework, containing both π-deficient and π-rich components, has the potential to participate in such cycloadditions, although specific examples involving this compound are not extensively documented.
The reactivity of pyrrole (B145914) and its derivatives in Diels-Alder reactions is known to be influenced by substituents. Electron-withdrawing groups on the pyrrole nitrogen can enhance its dienic character. ucla.edu Conversely, the double bond within the lactam portion of the pyrroloindolone could potentially act as a dienophile, reacting with a suitable diene. The feasibility of such a reaction would depend on the electronic nature of the diene and the reaction conditions, with Lewis acid catalysis often being employed to facilitate HDA reactions with less activated dienophiles. illinois.edu
In related systems, 2-vinylpyrroles have been shown to undergo Diels-Alder cycloadditions with maleimides to form octahydropyrrolo[3,4-e]indoles. beilstein-journals.org This suggests that with appropriate functionalization to introduce a diene or dienophile moiety, the this compound core could be a substrate for HDA reactions to build more complex polycyclic structures. The inverse-electron-demand hetero-Diels-Alder reaction is another possibility, which is a useful method for constructing various heterocycles. mdpi.com
Nucleophilic and Electrophilic Reactivity Patterns
The reactivity of this compound towards nucleophiles and electrophiles is governed by the electronic properties of its constituent rings. The lactam carbonyl group provides a primary electrophilic site, susceptible to attack by nucleophiles. The indole ring system, being electron-rich, is prone to electrophilic substitution, typically at the C-7 position, analogous to the C-3 position in indole itself.
The nitrogen atom of the lactam can exhibit nucleophilic character, although its reactivity is attenuated by the adjacent carbonyl group. The indole nitrogen can also act as a nucleophile, particularly after deprotonation. A key example of nucleophilic character is the lithiation at the C-1 position of the related 2-benzyl-1-methylpyrrolo[3,4-b]indol-3(2H)-one, which allows for subsequent alkylation. arkat-usa.org This indicates that the proton at C-1 can be abstracted by a strong base, generating a nucleophilic center that can react with electrophiles.
The indole portion of the molecule is expected to undergo electrophilic aromatic substitution. The directing effects of the fused pyrrolone ring would influence the position of substitution. Given the electron-donating nature of the indole nitrogen, electrophilic attack is anticipated on the benzene (B151609) ring of the indole nucleus.
Radical-Mediated Transformations
Radical reactions represent a significant avenue for the synthesis and functionalization of the this compound system. As detailed in the section on intramolecular cyclization, a key synthetic route to this molecule relies on a radical-mediated cascade. arkat-usa.org
The process begins with the generation of an aryl radical at the C-2 position of the indole ring from a bromo-precursor. This is followed by a 1,5-hydrogen atom transfer, a type of radical translocation, to form a more stable α-amidoyl radical. This radical then undergoes a 5-endo-trig cyclization, which is a favorable process, to form the five-membered lactam ring fused to the indole. arkat-usa.org This synthetic approach underscores the power of radical chemistry to form C-C bonds in a regioselective manner.
| Precursor | Reagents | Key Transformation | Product |
|---|---|---|---|
| 2-Bromo-N-alkyl-N-methylindole-3-carboxamide | tri-n-butyltin hydride, AIBN (initiator) | 1,5-Radical translocation and 5-endo-trig cyclization | 2-Alkyl-3,4-dihydro-4-methylpyrrolo[3,4-b]indol-1(2H)-one |
While the primary example in the literature is the formation of the ring system itself, the potential for further radical-mediated transformations exists. For instance, radical additions to the indole double bond or reactions at the α-position to the lactam carbonyl could be envisioned under appropriate conditions.
Rearrangement Reactions within the Pyrrolo[3,4-b]indolone Framework
Rearrangement reactions provide pathways to structurally diverse isomers and are a fundamental aspect of organic chemistry. However, specific studies on the rearrangement reactions of the this compound framework are not well-documented in the current scientific literature.
The stability of the fused aromatic and lactam system likely contributes to a lack of spontaneous rearrangements under normal conditions. Acid- or base-catalyzed conditions, or photochemical activation, could potentially induce skeletal rearrangements. For instance, ring-expansion or ring-contraction reactions could be conceived, leading to different heterocyclic cores. However, without experimental evidence, such potential transformations remain speculative. The study of rearrangement reactions of this specific pyrroloindolone framework appears to be an area that is currently underexplored.
Spectroscopic Characterization Techniques for Structural Elucidation of 3,4 Dihydro Pyrrolo 3,4 B Indol 1 2h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering profound insights into the carbon-hydrogen framework. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed to establish the constitution of 3,4-dihydro-pyrrolo[3,4-b]indol-1(2H)-one derivatives.
One-dimensional NMR spectroscopy, including ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information about the number and types of hydrogen and carbon atoms in a molecule.
The ¹H NMR spectrum reveals the chemical environment of each proton, its multiplicity (splitting pattern), and the number of neighboring protons. For a representative derivative, 2-(tert-Butyl)-4-methyl-3,4-dihydropyrrolo[3,4-b]indol-1(2H)-one, the aromatic protons of the indole (B1671886) ring typically appear in the downfield region (δ 7.0-8.0 ppm). The methylene (B1212753) protons of the pyrrolidone ring are observed as a singlet around δ 4.30 ppm, indicating the absence of adjacent protons. The methyl group on the indole nitrogen resonates as a singlet at approximately δ 3.67 ppm, while the bulky tert-butyl group attached to the pyrrolidone nitrogen gives a characteristic singlet in the upfield region, around δ 1.54 ppm. arkat-usa.org
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the lactam is typically the most deshielded, appearing at approximately δ 168.6 ppm. The quaternary carbons of the indole ring are found in the range of δ 120-152 ppm, while the protonated aromatic carbons resonate between δ 110-124 ppm. The methylene carbon of the pyrrolidone ring shows a signal around δ 43.8 ppm. The methyl and tert-butyl carbons appear in the upfield region of the spectrum. arkat-usa.org
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Aromatic CH | 7.87-7.89 | 123.0, 122.6, 121.9, 110.4 | dd, m |
| CH₂ (Pyrrolidone) | 4.30 | 43.8 | s |
| N-CH₃ (Indole) | 3.67 | 31.5 | s |
| C(CH₃)₃ | 1.54 | 55.1 (quat.), 29.2 (CH₃) | s |
| C=O | - | 168.6 | - |
| Aromatic C (quat.) | - | 151.8, 142.2, 121.0, 120.9 | - |
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms, which is essential for assembling the molecular structure.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. In the context of this compound derivatives, COSY spectra would show correlations between the vicinal protons on the indole ring, helping to assign their specific positions.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons with their directly attached carbons. This is a powerful tool for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. For instance, the proton signal at δ 4.30 ppm would show a correlation to the carbon signal at δ 43.8 ppm in the HSQC spectrum of 2-(tert-butyl)-4-methyl-3,4-dihydropyrrolo[3,4-b]indol-1(2H)-one, confirming this as a CH₂ group.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC spectroscopy reveals long-range correlations between protons and carbons, typically over two or three bonds. This is invaluable for connecting different fragments of the molecule and for identifying quaternary carbons. For example, the methylene protons of the pyrrolidone ring would be expected to show HMBC correlations to the carbonyl carbon and to the quaternary carbon of the indole ring to which the pyrrolidone ring is fused. Similarly, the protons of the N-methyl group would show a correlation to the adjacent indole ring carbons.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a fundamental technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be determined. This is critical for confirming the identity of a newly synthesized this compound derivative and distinguishing it from other isomers.
The fragmentation pattern observed in the mass spectrum, often induced by techniques like electron impact (EI) or collision-induced dissociation (CID), provides valuable structural information. For the this compound scaffold, characteristic fragmentation pathways would likely involve the loss of small neutral molecules such as CO from the lactam moiety. The stability of the indole ring would likely result in fragment ions containing this core structure. The nature of the substituents on the nitrogen atoms and the indole ring will significantly influence the fragmentation pathways, providing further clues about the molecule's structure. For instance, derivatives with a benzyl (B1604629) group may show a prominent fragment ion corresponding to the tropylium (B1234903) cation (m/z 91).
| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |
|---|---|---|---|
| 5a | C₃₀H₃₀N₃O₃ | 480.2287 | 480.2279 |
| 5i | C₂₄H₂₆N₃O₃ | 404.1974 | 404.1970 |
| 5m | C₂₇H₃₂N₃O₄ | 462.2393 | 462.2387 |
| 5n | C₂₁H₂₈N₃O₃ | 370.2131 | 370.2135 |
| 5q | C₃₀H₂₉BrN₃O₃ | 558.1392 | 558.1386 |
Note: The data presented is for quinolinone derivatives, which possess a similar pyrrolone core but an extended aromatic system.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds. For this compound derivatives, the IR spectrum provides key diagnostic peaks.
The most prominent absorption is typically the carbonyl (C=O) stretching vibration of the lactam ring, which appears in the region of 1660-1700 cm⁻¹. For 2-(tert-butyl)-4-methyl-3,4-dihydropyrrolo[3,4-b]indol-1(2H)-one, this peak is observed at 1661 cm⁻¹. arkat-usa.org The N-H stretching vibration of the indole ring, if unsubstituted at this position, would be expected as a sharp peak around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹. The C-N stretching vibrations and aromatic C=C stretching vibrations also give rise to characteristic bands in the fingerprint region (below 1600 cm⁻¹).
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (aliphatic) | Stretching | 2977 |
| C=O (lactam) | Stretching | 1661 |
| C=C (aromatic) | Stretching | 1560, 1454 |
| C-N | Stretching | 1404, 1344 |
X-ray Crystallography
Chemical Biology and Medicinal Chemistry Perspectives of Pyrrolo 3,4 B Indolone Scaffolds
Scaffold Derivatization and Structural Diversification Strategies
The therapeutic potential of the pyrrolo[3,4-b]indolone scaffold is largely unlocked through its chemical derivatization, allowing for the systematic exploration of the chemical space around the core structure. Synthetic chemists have developed numerous strategies to introduce a wide range of functional groups at various positions of the tricycle, thereby modulating the physicochemical properties and biological activity of the resulting molecules.
Key strategies for diversification include:
Fischer Indolization: A classical and effective method for constructing the indole (B1671886) portion of the scaffold. This reaction involves the cyclization of a phenylhydrazine (B124118) with a suitable pyrrolidine-2,3-dione, enabling the introduction of substituents on the benzene (B151609) ring of the indole nucleus.
Multicomponent Reactions (MCRs): One-pot reactions, such as the Ugi–Zhu three-component reaction, have been employed to assemble complex pyrrolo[3,4-b]pyridin-5-ones, which are structural isomers of the indolone scaffold. nih.gov These reactions offer high efficiency and atom economy, allowing for the rapid generation of diverse compound libraries by varying the starting materials (isocyanides, amines, aldehydes, and carboxylic acids). nih.gov
Domino and Cascade Reactions: Sequential reactions where the product of one step is the substrate for the next allow for the construction of complex polycyclic systems in a single operation. For instance, a Hantzsch-type domino process has been used to synthesize polyfunctional hexahydropyrrolo[3,4-b]pyrroles from N-arylbromomaleimides and aminocrotonic acid esters. mdpi.com Similarly, post-Ugi modifications and intramolecular cyclizations have been utilized to create functionalized 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones. nih.govrsc.org
Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions are a powerful tool for constructing the pyrrolidine (B122466) ring. Azomethine ylides generated in situ can react with dipolarophiles like maleimides to form complex spiro-fused pyrrolo[3,4-a]pyrrolizine frameworks. nih.gov
Substitution at Key Positions:
N-Substitution: The nitrogen atoms of both the pyrrolidinone (N-2) and indole (N-4) rings are common sites for modification. Alkylation, arylation, and acylation at these positions can significantly influence receptor affinity and pharmacokinetic properties.
C-1 Position: The carbon adjacent to the lactam carbonyl can be functionalized. For example, lithiation followed by quenching with an electrophile like iodomethane (B122720) allows for methylation at this position.
Aromatic Ring Substitution: Substituents on the benzene ring of the indole moiety can be introduced either from the starting phenylhydrazine in a Fischer indolization or through late-stage functionalization, impacting electronic properties and target interactions.
These synthetic approaches provide a robust platform for generating extensive libraries of pyrrolo[3,4-b]indolone analogs, enabling a thorough investigation of structure-activity relationships and the optimization of lead compounds.
Biological Target Interaction Mechanisms
Derivatives of the pyrrolo[3,4-b]indolone scaffold exert their biological effects by interacting with a variety of macromolecular targets. The specific mechanism of action is highly dependent on the substitution pattern around the core scaffold, which dictates the compound's affinity and selectivity for enzymes, receptors, and nucleic acids.
Enzyme Inhibition Mechanisms
The rigid framework of the pyrrolo[3,4-b]indolone scaffold makes it an excellent starting point for the design of enzyme inhibitors. By presenting functional groups in a precise spatial arrangement, these compounds can fit into the active or allosteric sites of enzymes, leading to potent and often selective inhibition.
Monoamine Oxidase (MAO) Inhibition: Certain pyrrolo[3,4-f]indole-5,7-dione derivatives have been identified as potent inhibitors of both MAO-A and MAO-B enzymes. researchgate.net These enzymes are crucial in the metabolism of neurotransmitters, and their inhibition is a key strategy for treating neurodegenerative and neuropsychiatric disorders like Parkinson's disease and depression. researchgate.net The mechanism involves binding to the enzyme's active site, preventing the breakdown of monoamine neurotransmitters.
Caspase-3 Inhibition: A series of 2-substituted 4-methyl-8-(morpholine-4-sulfonyl)-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines, structural isomers of the target scaffold, have been developed as a new class of nonpeptide small molecule inhibitors of caspase-3. nih.govnih.gov Caspase-3 is a key executioner enzyme in the apoptotic cascade. Potent inhibitors in this series have shown IC50 values in the low nanomolar range (e.g., 3-4 nM), suggesting they could have therapeutic applications in conditions where apoptosis is dysregulated. nih.govnih.gov
RNA-dependent RNA polymerase (RdRp) Inhibition: Pyrrolo[2,1-f]triazin-4-amino derivatives have been investigated as inhibitors of RdRp, an enzyme essential for the replication of RNA viruses like the Ebola virus. nih.gov These compounds act as adenosine (B11128) analogues; after being converted to the corresponding nucleoside triphosphate, they are incorporated into the nascent viral RNA, causing premature chain termination and halting viral replication. nih.gov
Sortase A (SrtA) Inhibition: Sortase A is a bacterial transpeptidase that anchors surface proteins to the cell wall of Gram-positive bacteria, playing a role in virulence and biofilm formation. nih.gov Pyrrole-based compounds have been explored as SrtA inhibitors, representing a potential strategy to combat bacterial infections by attenuating their virulence. nih.gov
Receptor Binding Interactions
The pyrrolo[3,4-b]indolone scaffold and its isosteres can be functionalized with pharmacophoric elements that enable high-affinity binding to various G-protein coupled receptors (GPCRs) and ion channels.
ORL-1 Receptor Agonism: A series of 3-(4-piperidinyl)indoles and 3-(4-piperidinyl)pyrrolo-[2,3-b]pyridines were found to bind with high affinity to the opioid-receptor-like 1 (ORL-1) receptor. nih.gov By modifying substituents on the piperidine (B6355638) nitrogen and the indole core, selective, high-affinity agonists of the ORL-1 receptor were developed. nih.gov
5-HT3 Receptor Antagonism: The development of high-affinity antagonists for the 5-HT3 receptor, a ligand-gated ion channel involved in emesis and irritable bowel syndrome, has been achieved using 1,7-annulated indole derivatives. acs.org The structure-affinity relationships of these compounds have been extensively studied to optimize their binding to the receptor. acs.org
GPR119 Agonism: N-[3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl]benzenesulfonamide derivatives have been synthesized as novel agonists for GPR119. nih.gov This receptor is expressed in pancreatic β-cells and intestinal cells and is involved in regulating insulin (B600854) and incretin (B1656795) secretion, making it a target for type 2 diabetes and obesity. nih.gov
TASK-3 Channel Blockade: 5-(Indol-2-yl)pyrazolo[3,4-b]pyridines have been rationally designed as a new family of blockers for the TASK-3 potassium channel. nih.gov Molecular docking studies suggest these compounds bind within the central cavity of the channel, near the selectivity filter, establishing hydrophobic interactions and hydrogen bonds that lead to channel inhibition. nih.gov
DNA Intercalation and DNA Damage Mechanisms
The planar, aromatic nature of the indole moiety within the pyrrolo[3,4-b]indolone scaffold suggests a potential for interaction with DNA. This interaction can occur through several mechanisms, including intercalation between base pairs or binding within the minor groove, which can lead to DNA damage and ultimately trigger cell death. This mechanism is a cornerstone of many anticancer therapies.
Small ligands can interact with DNA through noncovalent mechanisms such as intercalation, groove binding, and electrostatic interactions. mdpi.com Pyrrolo-fused heterocyclic systems, particularly those with extended planar aromatic structures like pyridocarbazoles, are known to function as DNA intercalating agents. nih.gov The binding affinity of these compounds to DNA can be significantly enhanced by factors such as nitrogen quaternization. nih.gov This intercalation can disrupt DNA replication and transcription, leading to cytotoxic effects.
Furthermore, some indole-containing compounds have been shown to induce DNA damage. For example, certain derivatives can generate reactive oxygen species (ROS), which can cause oxidative damage to DNA and lead to double-strand breaks, a form of genotoxicity. mdpi.com The formation of γ-H2AΧ, a biomarker for DNA double-strand breaks, has been observed in cells treated with such compounds. mdpi.com In some contexts, indole itself has been shown to have a dual role, either promoting DNA repair at low levels of damage or inducing cell death when DNA damage is severe, suggesting a quality control mechanism to maintain genome integrity. nih.gov This DNA-damaging capability is being explored for therapeutic applications, such as in the development of antileishmanial agents that may target the DNA topoisomerases of the parasite. nih.gov
Role as Privileged Scaffolds in Medicinal Chemistry Design
The indole nucleus is widely recognized as a "privileged structure" in medicinal chemistry. nih.gov This concept describes molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. The pyrrolidine ring is also a highly preferred scaffold in drug design, appearing in numerous FDA-approved drugs. nih.gov
The fusion of these two privileged components into the 3,4-dihydro-pyrrolo[3,4-b]indol-1(2H)-one system results in a scaffold that inherits and expands upon these favorable properties. Its key advantages include:
Structural Rigidity and 3D Definition: The fused ring system reduces conformational flexibility, which can decrease the entropic penalty upon binding to a target and lead to higher affinity. It also presents substituents in a well-defined spatial orientation, which is crucial for specific molecular recognition.
Versatility for Functionalization: As discussed in Section 6.1, the scaffold offers multiple, chemically distinct positions for modification, allowing medicinal chemists to fine-tune its properties to achieve desired potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.
Broad Biological Activity: The wide range of biological activities associated with this scaffold—including enzyme inhibition, receptor modulation, and anticancer effects—validates its status as a privileged structure. Derivatives have been successfully developed to target diverse protein families, demonstrating the scaffold's adaptability. nih.govnih.govrsc.org
By using the pyrrolo[3,4-b]indolone core as a starting point, researchers can efficiently generate libraries of compounds with a high probability of containing biologically active molecules, accelerating the drug discovery process.
Structure-Activity Relationship (SAR) Studies in Scaffold Optimization
Systematic SAR studies are essential for transforming an initial hit compound into a potent and selective lead candidate. For the pyrrolo[3,4-b]indolone scaffold and its relatives, extensive SAR studies have provided valuable insights into how specific structural modifications influence biological activity.
Key SAR Findings for Pyrrolo-Fused Scaffolds:
Anticancer Activity: For pyrido[3,4-b]indole derivatives, QSAR studies have shown that substitutions on the aromatic ring significantly impact antiproliferative activity against colon and pancreatic cancer cells. nih.gov Electronic and hydrophobic properties were identified as key determinants of potency. nih.gov
Enzyme Inhibition:
Caspase-3 Inhibitors: In the pyrrolo[3,4-c]quinoline series, the nature of the substituent at the 2-position and the presence of a morpholine-4-sulfonyl group at the 8-position were found to be critical for potent caspase-3 inhibition. nih.gov
MAO Inhibitors: For pyrrolo[3,4-f]indole-5,7-diones, the length and nature of the substituent on the pyrrole (B145914) nitrogen dramatically affect the potency and selectivity for MAO-A versus MAO-B. researchgate.net
Receptor Binding:
ORL-1 Ligands: In the 3-(4-piperidinyl)indole series, modifications to the piperidine nitrogen were crucial for determining affinity and agonist activity at the ORL-1 receptor. nih.gov
GPR119 Agonists: For pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives acting as GPR119 agonists, the linker connecting the core to a phenylbenzenesulfonamide moiety was critical; replacing an ether (-O-) linker with a thioether (-S-) or amine (-NH-) led to a significant reduction in efficacy. nih.gov
These studies highlight the importance of systematic structural modification and biological evaluation. The data generated allows for the construction of predictive models (e.g., QSAR) and informs the rational design of next-generation compounds with improved therapeutic profiles. nih.gov
Below are examples of SAR data for different biological targets.
Table 1: SAR of Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives as GPR119 Agonists Data adapted from studies on GPR119 agonism. nih.gov
| Compound | Linker (X) | Relative Efficacy (%) |
|---|---|---|
| Example 1 | -O- | 100 |
| Example 2 | -S- | ~80 |
| Example 3 | -NH- | ~80 |
Table 2: SAR of Pyrrolo[3,4-c]quinoline-1,3-diones as Caspase-3 Inhibitors Data adapted from studies on nonpeptide caspase-3 inhibitors. nih.gov
| Compound ID | R-Group at Position 2 | IC50 (nM) |
|---|---|---|
| Compound A | -CH2-Ph | >1000 |
| Compound B | -(CH2)2-Ph | 100 |
| Compound C (7{49}) | -(CH2)2-(4-F-Ph) | 3 |
| Compound D (7{58}) | -(CH2)2-(4-CN-Ph) | 3 |
Application in Chemical Probe and Tool Development
The this compound scaffold, while a subject of interest in medicinal chemistry for developing therapeutic agents, is also a promising framework for the creation of chemical probes and tools to investigate biological systems. Although direct applications of the parent compound as a chemical probe are not extensively documented in publicly available research, its structural characteristics and the functionalization of related pyrrolo-fused and indole-based heterocyclic systems provide a strong basis for its potential in this area. These tools are crucial for identifying and validating drug targets, elucidating biological pathways, and understanding disease mechanisms.
The rigid, tricyclic core of the pyrrolo[3,4-b]indolone scaffold offers a stable platform that can be chemically modified to incorporate various functionalities necessary for a chemical probe. These modifications can include the attachment of reporter groups, such as fluorophores for imaging studies, or reactive moieties for affinity-based applications like photoaffinity labeling.
Fluorescent Probes
Fluorescent probes are indispensable tools in chemical biology for visualizing and tracking biological molecules and processes in real-time. The indole nucleus, a key component of the this compound structure, is known to be a part of many fluorescent molecules. A related compound, 1,2-dihydropyrrolo[3,4-β]indolizin-3-one, has been identified as a novel fluorophore through combinatorial approaches. This suggests that the pyrrolo[3,4-b]indolone core could be similarly developed into a new class of fluorescent probes.
By strategically functionalizing the pyrrolo[3,4-b]indolone scaffold, it is possible to develop probes with specific photophysical properties. For instance, introducing electron-donating or electron-withdrawing groups can modulate the absorption and emission wavelengths, potentially leading to probes that span the visible spectrum. Furthermore, the scaffold can be linked to specific ligands to create targeted fluorescent probes for proteins of interest, enabling their visualization within cells.
Table 1: Examples of Indole and Pyrrolo-Fused Scaffolds in Fluorescent Probe Development
| Scaffold/Derivative | Target/Application | Key Features |
| 1,2-dihydropyrrolo[3,4-β]indolizin-3-one | General fluorophore discovery | Novel fluorescent core skeleton identified through a combinatorial approach. |
| Indole-based derivatives | High-affinity probes for σ receptors | Functionalized with fluorescent tags for use in flow cytometry and confocal microscopy. |
Affinity-Based Probes
Affinity-based probes are designed to specifically bind to a target protein and are often used for target identification and validation. These probes typically consist of a recognition element, a reactive group, and a reporter tag. The this compound scaffold can serve as the recognition element, which can be further derivatized to enhance binding affinity and selectivity for a particular target.
One powerful technique in this category is photoaffinity labeling, where a photoreactive group (e.g., a diazirine) is incorporated into the probe. nih.gov Upon photoactivation, the probe forms a covalent bond with its target protein, allowing for its identification and subsequent characterization. While no specific examples utilizing the this compound scaffold in photoaffinity probes were found in the reviewed literature, its adaptability for chemical modification makes it a suitable candidate for the development of such tools.
The synthesis of various substituted 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-one derivatives has been reported, demonstrating that the scaffold is amenable to the introduction of different functional groups. researchgate.net This chemical tractability is a key requirement for designing and synthesizing affinity-based probes.
Table 2: Components of a Hypothetical Pyrrolo[3,4-b]indolone-Based Affinity Probe
| Component | Function | Potential Moiety |
| Recognition Element | Binds to the target protein | This compound core |
| Reactive Group | Forms a covalent bond with the target | Diazirine, benzophenone, or aryl azide (B81097) |
| Reporter Tag | Enables detection and purification | Biotin, alkyne, or azide for click chemistry |
Q & A
Basic Research Questions
Q. What are the common synthetic routes to access 3,4-dihydro-pyrrolo[3,4-b]indol-1(2H)-one, and how do their yields and efficiencies compare?
- Methodological Answer : The compound is typically synthesized via Fischer indolization of pyrrolidine-2,3-diones with phenylhydrazines, yielding 1,4-dihydropyrrolo[3,4-b]indol-3(2H)-ones. For example, lithiation at the C-1 position with lithium diisopropylamide (LDA) followed by iodomethane quenching achieves 1-methyl derivatives in >90% yield . Alternative routes include hydride reduction of precursors like 2-benzyl-4-phenylpyrrolo[3,4-b]indol-3(2H)-one, which requires silica gel chromatography for product separation due to competing reaction pathways . Comparative studies show that atom-economical methods using indole and aliphatic amines avoid the need for pre-synthesized pyrrolidinediones, offering moderate yields (50-70%) but reduced synthetic complexity .
Q. How are substituents introduced at the C-1 or C-3 positions of the pyrroloindole core, and what are the key analytical techniques for characterization?
- Methodological Answer : Substituents are introduced via alkylation or arylation during synthesis. For instance, 1-methyl derivatives are generated via LDA-mediated lithiation and subsequent alkylation . At C-3, substituents like phenyl groups are incorporated through diphenylhydrazine condensation . Characterization relies on NMR (¹H/¹³C) to confirm regioselectivity, HRMS for molecular weight validation, and X-ray crystallography to resolve stereochemical ambiguities in derivatives such as 2-tert-butyl-4-methyl analogs .
Q. What are the challenges in achieving regioselective functionalization of the pyrroloindole scaffold?
- Methodological Answer : Regioselectivity is influenced by steric hindrance and electronic effects. For example, attempts to N-sulfonylate 2-benzylpyrrolo[3,4-b]indole failed due to steric blocking by the benzyl group, necessitating alternative protecting strategies . Computational modeling (DFT) is recommended to predict reactive sites and optimize conditions for functionalization .
Advanced Research Questions
Q. How can contradictory data in reaction outcomes (e.g., unexpected byproducts) be resolved during pyrroloindole synthesis?
- Methodological Answer : Competing pathways, such as over-reduction or isomerization, often arise. For example, reducing 2-benzyl-4-phenylpyrrolo[3,4-b]indol-3(2H)-one with diisobutylaluminium hydride (DIBAL) yields two major products, separable via silica gel chromatography. Mechanistic studies suggest hydride attack at either the C-1 or C-3 carbonyl, requiring kinetic control (low temperature, slow addition) to favor the desired product . Reaction monitoring via TLC or in-situ IR is critical for early detection of byproducts.
Q. What catalytic strategies enable C-H activation or late-stage diversification of pyrroloindole derivatives?
- Methodological Answer : Cobalt-catalyzed C-H functionalization using directing groups (e.g., 8-quinoline) allows imidoylative activation at the C2 position of indole carboxamides. This method produces 3-imino-3,4-dihydropyrrolo[3,4-b]indol-1(2H)-ones in moderate yields (45-65%) under mild conditions . For diversification, transition-metal catalysis (Pd, Cu) enables cross-coupling reactions, though substrate compatibility with the electron-rich pyrroloindole core must be validated .
Q. How can computational chemistry aid in predicting the biological activity or reactivity of pyrroloindole derivatives?
- Methodological Answer : Docking studies and MD simulations predict interactions with biological targets (e.g., kinase inhibitors) by mapping the compound’s electrophilic sites. For reactivity, frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic regions, guiding functionalization strategies. For instance, the C-3 position’s electron-deficient nature in this compound favors nucleophilic attacks, validated by experimental sulfonation reactions .
Key Research Recommendations
- Prioritize mechanistic studies (e.g., isotopic labeling) to resolve ambiguities in reaction pathways.
- Explore biocatalytic methods for enantioselective synthesis, leveraging the compound’s potential in medicinal chemistry.
- Validate biological activity against kinase targets (e.g., B-Raf) using structure-activity relationship (SAR) models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
